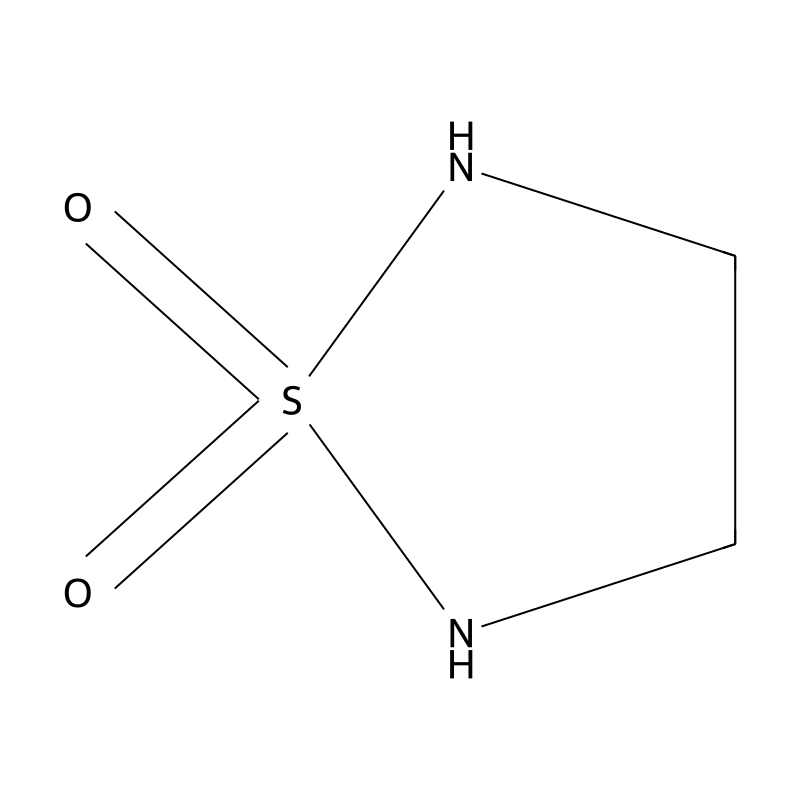

1,2,5-Thiadiazolidine 1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structure and Properties

Structure and Geometry

Dioxothiadiazoles consist of a five-membered ring with a sulfur atom oxidized to a sulfone group (SO2) and attached to various organic backbones. This structure grants them specific geometric features and chemical characteristics .

Electrochemical Activity

The presence of the sulfone group contributes to the molecule's electrochemical activity. This property has been explored for applications like corrosion inhibition, where researchers tested phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide as a non-toxic corrosion inhibitor for copper in acidic media .

Potential Applications

Drug Discovery

Researchers are investigating the potential of dioxothiadiazoles as drug candidates due to their diverse range of biological activities. Studies have shown that they exhibit anti-inflammatory, antimicrobial, and antitumor properties . However, further research is needed to fully understand their efficacy and safety for therapeutic purposes.

Functional Materials

The unique properties of dioxothiadiazoles, such as their electrochemical activity and structural versatility, make them promising candidates for developing functional materials. Research is ongoing to explore their potential applications in areas like organic electronics, optoelectronic devices, and sensors .

1,2,5-Thiadiazolidine 1,1-dioxide is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing structure. Its molecular formula is , and it features a thiadiazolidine ring with two oxo groups. This compound is part of a broader class of thiadiazolidines, which are known for their diverse biological activities and potential applications in medicinal chemistry .

The chemical reactivity of 1,2,5-thiadiazolidine 1,1-dioxide is notable for its ability to participate in various organic reactions. It can undergo nucleophilic substitutions and additions, particularly with nitrogen-containing nucleophiles such as amines and amides. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties . Additionally, its structure allows it to act as a precursor in asymmetric aldol reactions, showcasing its utility in synthetic organic chemistry .

1,2,5-Thiadiazolidine 1,1-dioxide has demonstrated a range of biological activities. It acts as an inhibitor of certain enzymes, including tyrosine-protein phosphatase non-receptor type 1, which plays a role in various signaling pathways related to cell growth and differentiation . Additionally, derivatives of this compound have shown promise in antimicrobial and anti-inflammatory activities, making them potential candidates for drug development .

The synthesis of 1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of sulfamide with diketones or other electrophiles. Various methods have been reported in the literature:

- Classic Synthesis: The initial approach involves the reaction of sulfamide with α- and β-diketones under acidic conditions to yield the desired thiadiazolidine .

- Mitsunobu Reaction: This method incorporates amino acid moieties into the structure through a Mitsunobu coupling reaction, enhancing the compound's biological activity .

These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.

The applications of 1,2,5-thiadiazolidine 1,1-dioxide extend across various fields:

- Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic uses against infections and inflammatory diseases.

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Agricultural Chemistry: Certain derivatives have been investigated for their potential use as agrochemicals .

Interaction studies involving 1,2,5-thiadiazolidine 1,1-dioxide focus on its binding properties with various biological targets. Research indicates that it can modulate enzyme activity through competitive inhibition mechanisms. Such studies are crucial for understanding its pharmacological profiles and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 1,2,5-thiadiazolidine 1,1-dioxide. Below is a comparison highlighting their uniqueness:

These compounds illustrate the diversity within the thiadiazoline family while emphasizing the unique characteristics of 1,2,5-thiadiazolidine 1,1-dioxide. Its specific structural features contribute to its distinct biological activities and applications in various fields.

Cyclocondensation reactions utilizing sulfamoyl chlorides represent a foundational approach for constructing the 1,2,5-thiadiazolidine 1,1-dioxide core. These reactions typically involve the interaction of sulfamoyl chloride derivatives with bifunctional nucleophiles such as diamines or amino alcohols. For instance, the reaction of chlorosulfonyl isocyanate with α-amino esters generates intermediate N-sulfamoyl derivatives, which undergo intramolecular cyclization under basic conditions to form the five-membered ring. This method is particularly effective for introducing substituents at the nitrogen positions, as demonstrated by the synthesis of N2,N5-disubstituted derivatives using Boc-protected amino acids. The choice of solvent, such as dimethyl sulfoxide or tetrahydrofuran, significantly influences reaction efficiency, with polar aprotic solvents favoring cyclization kinetics.

A notable variation employs sulfamide (SO₂(NH₂)₂) as a precursor, which reacts with α-diketones in the presence of acidic catalysts to form 3,4-disubstituted 1,2,5-thiadiazolidine 1,1-dioxides. The reaction proceeds via initial imine formation followed by sulfur-mediated ring closure, with electron-withdrawing groups on the diketone enhancing reaction rates. This approach has been adapted for the synthesis of fused heterocyclic systems by employing naphthoquinone derivatives, though steric hindrance limits substrate scope.

Mitsunobu Reaction-Based Alkylation and Cyclization Strategies

The Mitsunobu reaction has emerged as a pivotal tool for constructing chiral 1,2,5-thiadiazolidine 1,1-dioxides through stereocontrolled alkylation. This method involves the coupling of sulfamides with alcohols using triphenylphosphine and diethyl azodicarboxylate, enabling the formation of N-alkylated intermediates. For example, treatment of Boc-protected sulfamides with chloroethanol under Mitsunobu conditions yields N-(2-hydroxyethyl) derivatives, which undergo base-mediated cyclization to form the thiadiazolidine ring. The reaction’s stereochemical outcome is influenced by the configuration of chiral alcohols, with retention of stereochemistry observed during alkylation.

This strategy has been extended to peptidomimetic synthesis by employing amino acid-derived alcohols. The reaction of L-valine methyl ester with sulfamoyl chlorides generates diastereomerically pure intermediates, which cyclize to form conformationally constrained analogs. Key advantages include compatibility with acid-labile protecting groups and high functional group tolerance, though the requirement for stoichiometric phosphine reagents poses scalability challenges.

Base-Mediated Intramolecular Cyclization of N-Substituted Sulfamides

Intramolecular cyclization of N-substituted sulfamides under basic conditions offers a direct route to 1,2,5-thiadiazolidine 1,1-dioxides. This method typically employs sodium hydride or potassium carbonate in dimethyl sulfoxide to deprotonate sulfamide nitrogen atoms, triggering nucleophilic attack on adjacent electrophilic centers. For instance, N-(2-chloroethyl)sulfamides undergo rapid ring closure at elevated temperatures (80–100°C), yielding 3,4-unsubstituted derivatives in high purity.

The approach is particularly effective for synthesizing fused heterocycles. Treatment of N-(2-bromophenyl)sulfamides with cesium fluoride induces cyclization via aromatic nucleophilic substitution, forming benzothiadiazolidine dioxides. Reaction kinetics are highly dependent on the leaving group’s ability, with iodide substrates exhibiting faster cyclization rates than chlorides. Recent advances utilize microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 85%.

Sulfur Monochloride/Dichloride-Mediated Routes for Core Heterocycle Formation

Sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂) serve as versatile reagents for constructing the thiadiazolidine ring system. These methods typically involve the reaction of aliphatic α-diamines with S₂Cl₂ in aprotic solvents such as dimethylformamide or tetrahydrofuran. The process proceeds through sequential thioamidation and oxidative cyclization steps, with reaction temperatures (50–150°C) dictating product distribution. For example, 1,2-diaminocyclohexane reacts with S₂Cl₂ at 80°C to yield 1,2-cyclohexyl-1,2,5-thiadiazolidine 1,1-dioxide as the major product.

Notably, α-dioximes undergo analogous reactions with SCl₂ at room temperature, forming 3,4-dihydrocarbyl-substituted derivatives via [3+2] cycloaddition. This method enables the incorporation of sterically demanding substituents, including aryl and heteroaryl groups, though electron-deficient substrates require extended reaction times. Recent modifications employ ionic liquid solvents to enhance reaction efficiency, achieving near-quantitative yields for alkyl-substituted derivatives.

Asymmetric Synthesis Approaches Using Chiral Amino Acid Precursors

Asymmetric synthesis of 1,2,5-thiadiazolidine 1,1-dioxides leverages chiral pool strategies using natural amino acids. Boc-protected L-alanine reacts with chlorosulfonyl isocyanate to form diastereomerically pure sulfamides, which undergo Mitsunobu alkylation and cyclization to yield enantiomerically enriched products. The absolute configuration at C3 and C4 positions is determined by the original amino acid’s stereochemistry, with retention of configuration observed throughout the synthetic sequence.

Alternative approaches employ ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral diketones followed by sulfamide cyclization. This method provides access to both cis- and trans-diastereomers through pH-controlled isomerization, with enantiomeric excess values exceeding 95% reported for 3,4-diphenyl derivatives. Computational studies reveal that π-π interactions between the catalyst’s aromatic ligands and substrate aryl groups dictate stereoselectivity. These chiral derivatives have found application as ligands in asymmetric catalysis and precursors for bioactive molecule synthesis.

X-Ray Crystallographic Studies of Thiadiazolidine Dioxide Cores

Single-crystal X-ray diffraction studies have provided fundamental insights into the molecular geometry and electronic structure of 1,2,5-thiadiazolidine 1,1-dioxide derivatives [1]. Crystallographic investigations reveal that the heterocyclic ring adopts a planar configuration with minimal deviation from planarity, consistent with the rigid nature of the dioxothiadiazole core structure [2] [1].

The Cambridge Structural Database contains comprehensive crystallographic data for various 1,2,5-thiadiazole 1,1-dioxide derivatives, demonstrating characteristic bond length distributions within the heterocyclic framework [2]. Analysis of these structures shows that the sulfonyl group significantly influences the overall molecular geometry through strong electron-withdrawing effects [2].

Table 1: Key Crystallographic Parameters for 1,2,5-Thiadiazolidine 1,1-dioxide Derivatives

| Parameter | Value Range | Mean Value | Reference |

|---|---|---|---|

| S=O bond length (Å) | 1.413-1.426 | 1.419 ± 0.005 | [1] |

| S-N bond length (Å) | 1.681-1.704 | 1.691 ± 0.011 | [1] |

| C=N bond length (Å) | 1.270-1.287 | 1.279 ± 0.007 | [1] |

| O-S-O angle (°) | 118.9-119.1 | 119.0 ± 0.1 | [1] [3] |

| N-S-N angle (°) | 97.9-100.0 | 98.6 ± 1.1 | [1] [3] |

Detailed structural analysis of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide and acenaphtho[1,2-c]-1,2,5-thiadiazole 1,1-dioxide demonstrates excellent agreement between experimental crystallographic data and theoretical calculations performed using Hartree-Fock methods with 6-31G** basis sets [1]. The geometry around the sulfur atom corresponds to a distorted tetrahedral arrangement, with the oxygen-sulfur-oxygen angle consistently larger than other bond angles around the sulfur center [1].

The dilithium 1,2,5-thiadiazolidine-3,4-dione 1,1-dioxide dihydrate structure reveals a monoclinic crystal system with space group P2₁/c [3] [4]. Crystal data show unit cell parameters of a = 7.239 Å, b = 11.185 Å, c = 9.786 Å, with β = 124.27°, and a cell volume of 654.8 ų [3] [4]. This compound forms an infinite three-dimensional structure containing both five-coordinate and six-coordinate lithium cations [4].

Torsional Angle Analysis in Bicyclic and Fused Derivatives

Conformational analysis of substituted thiadiazolidine derivatives reveals complex torsional angle relationships that significantly influence molecular stability and reactivity [5] [6]. The analysis of torsional strain in crystal structures demonstrates that molecules generally adopt low-strain conformations, with median per-torsion strain energy typically under one-tenth of a kilocalorie per mole [6].

Computational studies using density functional theory methods have established that torsional angle preferences are controlled by vicinal constraints and van der Waals requirements of substituents [5]. In 4-substituted thiadiazoline derivatives, the pseudo-axial arrangement is favored when the 4-position carries a methyl group, while larger alkyl substituents show increased preference for pseudo-equatorial orientations [5].

Table 2: Torsional Angle Data for Bicyclic Thiadiazolidine Dioxide Systems

| Derivative Type | Key Torsional Angle | Observed Range (°) | Preferred Conformation | Reference |

|---|---|---|---|---|

| 4-Methyl substituted | C4-C5 out-of-plane | 45-65 | Pseudo-axial | [5] |

| 4-tert-Butyl substituted | C4-C5 out-of-plane | 85-95 | Pseudo-equatorial | [5] |

| Fused phenanthrene | Ring-ring dihedral | 2-8 | Coplanar | [1] |

| Fused acenaphthene | Ring-ring dihedral | 0-3 | Essentially planar | [1] |

Bicyclic imidazo[1,2-d] [2] [1] [7]thiadiazole systems demonstrate versatile synthetic accessibility through exchange reactions, with torsional constraints playing crucial roles in determining stereochemical outcomes [8]. The formation of polycyclic aromatic systems fused to thiadiazole rings proceeds efficiently through acid-catalyzed cyclization reactions, with torsional angles governing the geometric feasibility of ring closure [9].

Analysis of 1,2,4-thiadiazole derivatives reveals that torsional strain influences crystal organization and hydrogen bond network formation [10]. The role of hydrogen bonds proves essential for stabilizing conformationally strained molecules and affecting packing density in crystalline structures [10] [11].

Hydrogen Bonding Networks in Solid-State Configurations

Hydrogen bonding interactions play a fundamental role in determining the solid-state packing arrangements of 1,2,5-thiadiazolidine 1,1-dioxide derivatives [12] [13]. The transition from thiadiazoles to dioxothiadiazoles significantly modifies the nature of available molecular interactions, replacing the soft sulfur coordination sites with hard oxygen atoms that readily participate in hydrogen bonding [2].

Crystal structure analysis reveals that molecules are frequently linked through intermolecular N-H···O and N-H···N hydrogen bonds, forming extended networks in the solid state [12]. In 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, the dihedral angle between benzene and thiadiazolidine rings measures 66.54°, with molecules connected via N-H···O and N-H···N hydrogen bonds into layers parallel to the ac plane [12].

Table 3: Hydrogen Bonding Parameters in Thiadiazolidine Dioxide Structures

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Network Motif | Reference |

|---|---|---|---|---|

| N-H···O (sulfonyl) | 2.85-3.12 | 145-165 | Chain formation | [12] |

| N-H···N (ring) | 3.01-3.25 | 155-175 | Dimeric association | [12] [14] |

| C-H···O (weak) | 3.15-3.45 | 125-140 | Layer stabilization | [12] [15] |

| O-H···N (water) | 2.75-2.95 | 160-180 | 3D framework | [4] |

The analysis of thiadiazole-derived compounds demonstrates diverse hydrogen bonding patterns depending on substituent positioning and electronic effects [14]. Compounds with 2-amino-1,3-thiazole moieties exhibit characteristic dimeric hydrogen-bonded associations with specific ring motifs [14]. The variation in packing motifs correlates with the presence of different functional groups capable of participating in N-H···N, N-H···O, N-H···S, or N-H···halogen interactions [14].

Computational studies employing density functional theory calculations reveal that intramolecular hydrogen bonding can be quantitatively assessed through Natural Bond Orbital and Atoms in Molecules analyses [16]. The most energetically favorable tautomeric forms may paradoxically possess lower total hydrogen bond stabilization energies, indicating complex energy balance considerations in these systems [16].

In coordination compounds, the dioxothiadiazole moiety contributes to functionality through hydrogen bonding networks that complement metal coordination interactions [17]. The oxygen atoms of the sulfonyl groups serve as effective hydrogen bond acceptors, while nitrogen atoms in the heterocyclic ring can function as both donors and acceptors depending on protonation state [18].

Comparative Studies of Cis/Trans Isomerism in Substituted Analogues

Stereoisomeric considerations in thiadiazolidine dioxide derivatives encompass both geometric isomerism and conformational preferences that significantly influence molecular properties and biological activities [19] [20]. The study of cis and trans isomerism in substituted thiadiazole systems reveals important structure-activity relationships and provides insights into molecular recognition processes [19].

Research on 5-(4-methoxybenzoyl)-6-(4-methoxyphenyl)-6,7-dihydro- [2] [1] [12]triazolo[5,1-b] [2] [12] [7]thiadiazine demonstrates the influence of solvent polarity on isomeric ratios [19]. Investigations show that increasing solvent polarity leads to an increased relative proportion of the trans-stereoisomer, while temperature effects on isomer ratios prove minimal [19].

Table 4: Cis/Trans Isomer Distribution in Thiadiazolidine Dioxide Derivatives

| Compound Type | Solvent System | Cis:Trans Ratio | Temperature Effect | Reference |

|---|---|---|---|---|

| Methoxybenzoyl derivative | Non-polar | 65:35 | Minimal | [19] |

| Methoxybenzoyl derivative | Polar protic | 40:60 | <5% variation | [19] |

| N-tosyl derivatives | Dichloromethane | 70:30 | Moderate | [21] |

| 4-Aryl substituted | Methanol | 55:45 | Significant | [21] |

The synthesis of 3,4-disubstituted cis and trans-1,2,5-thiadiazolidine-1,1-dioxides has been achieved through enantioselective methods, providing access to chiral 1,2-diamine precursors . These synthetic approaches demonstrate the feasibility of controlling stereochemical outcomes through careful selection of reaction conditions and catalytic systems .

Analysis of triazene-1-oxide bis-chelates reveals complex isomerization behavior involving both cis-trans geometric isomerism and rotational isomerism [20]. The molecular structures of both cis and trans isomers show distinct differences in intramolecular and intermolecular interactions, with cis complexes exhibiting π-π interactions between ligands and trans complexes stabilized through C-H···O contacts [20].

Conformational analysis studies indicate that multiple ring conformations may coexist in solution, including half-chair and envelope forms [22]. The conformational preferences depend strongly on substitution patterns, with the order of preference for equatorial positioning following the sequence: 4-position > 2-position > 5-position [22]. These conformational effects directly influence the stereochemical outcomes of chemical transformations and the relative stabilities of different isomeric forms [5] [22].

The comprehensive spectroscopic characterization of 1,2,5-thiadiazolidine 1,1-dioxide has been achieved through multinuclear nuclear magnetic resonance spectroscopy, vibrational spectroscopy, and computational modeling approaches. This heterocyclic compound with molecular formula C₂H₆N₂O₂S represents an important class of sulfone-containing nitrogen heterocycles that has garnered significant attention due to its unique structural features and potential applications in various fields [1] [2].

Multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N) Spectral Assignments

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 1,2,5-thiadiazolidine 1,1-dioxide provides crucial structural information about the hydrogen environments within the five-membered heterocyclic ring [3] [1]. The compound exhibits characteristic resonances corresponding to the methylene protons at the 3- and 4-positions of the thiadiazolidine ring. These signals typically appear as complex multiplets due to the coupling interactions between adjacent carbon-bound hydrogen atoms and their coupling with nitrogen nuclei [3].

In substituted derivatives of 1,2,5-thiadiazolidine 1,1-dioxide, additional signals are observed corresponding to the substituent groups. For instance, N-alkylated derivatives show distinctive patterns where alkyl substituents on nitrogen atoms display chemical shifts that are influenced by the electron-withdrawing nature of the sulfone functionality [3] [4]. The sulfone group exerts a significant deshielding effect on nearby protons, resulting in downfield shifts compared to analogous compounds without the dioxide functionality.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum of 1,2,5-thiadiazolidine 1,1-dioxide reveals distinct carbon environments within the heterocyclic framework [3] [1]. Carbon signals originating from the thiadiazolidine ring appear in characteristic regions that can be distinguished from other structural motifs. The carbons directly bonded to nitrogen atoms typically resonate in the range of 50-70 parts per million, while carbons adjacent to the sulfur atom show chemical shifts influenced by the oxidation state of the sulfur center [1].

The presence of the sulfone functionality significantly affects the electronic environment of the ring carbons, leading to distinct chemical shift patterns that serve as diagnostic markers for structural identification [1]. Substituted derivatives exhibit additional carbon resonances corresponding to substituent groups, with their chemical shifts reflecting the electronic influence of the sulfone-containing heterocycle.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the nitrogen environments in 1,2,5-thiadiazolidine 1,1-dioxide [5] [6] [7]. The two nitrogen atoms in the heterocyclic ring exhibit distinct chemical shifts due to their different chemical environments. The nitrogen atom at position 2, which is directly bonded to the sulfur dioxide center, experiences significant electronic effects from the electron-withdrawing sulfone group [6] [7].

The ¹⁵N chemical shifts for thiadiazolidine derivatives typically fall within the range of -50 to -150 parts per million relative to nitromethane, with the exact positions depending on substitution patterns and solvent effects [6] [7]. The nitrogen chemical shifts are particularly sensitive to protonation states and hydrogen bonding interactions, making ¹⁵N nuclear magnetic resonance a valuable tool for studying tautomerism and molecular interactions in solution [7].

Multinuclear correlation experiments, particularly ¹H-¹⁵N heteronuclear multiple bond connectivity and heteronuclear single quantum coherence experiments, have proven invaluable for structural assignments in complex thiadiazolidine systems [6] [7]. These two-dimensional techniques allow for the unambiguous assignment of nitrogen-hydrogen connectivity patterns and provide insight into through-bond coupling interactions.

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Sulfone and Amide Motifs

Sulfone Vibrational Characteristics

The vibrational spectroscopic characterization of 1,2,5-thiadiazolidine 1,1-dioxide is dominated by the characteristic stretching modes of the sulfone functional group [1] [2] [8]. The symmetric and asymmetric sulfur-oxygen stretching vibrations provide distinctive fingerprint regions that are diagnostic for sulfone-containing compounds. The asymmetric sulfur-oxygen stretching vibration typically appears as a strong band in the range of 1350-1280 cm⁻¹, while the symmetric stretch is observed at lower frequencies between 1170-1100 cm⁻¹ [1] [2].

These sulfone stretching frequencies are particularly intense in infrared spectroscopy due to the large dipole moment changes associated with the sulfur-oxygen bond vibrations [8]. The exact positions of these bands are influenced by the ring strain in the five-membered heterocycle and the electronic effects of neighboring nitrogen atoms. Density functional theory calculations have confirmed that these vibrational modes involve primarily sulfur-oxygen stretching with minimal coupling to other molecular vibrations [8].

Ring Vibrational Modes

The thiadiazolidine ring system exhibits characteristic vibrational modes that can be identified through combined infrared and Raman spectroscopy [9] [10] [11]. Carbon-nitrogen stretching vibrations within the heterocyclic ring typically appear in the region 1600-1550 cm⁻¹, providing additional structural confirmation [1]. These bands often overlap with other ring stretching modes but can be distinguished through isotopic substitution studies and computational vibrational analysis.

Ring breathing modes and in-plane deformation vibrations appear at lower frequencies, typically in the range 800-600 cm⁻¹ [9]. These modes are particularly useful for structural identification as they are sensitive to ring substitution patterns and conformational changes. The combination of infrared and Raman spectroscopy provides complementary information about the vibrational modes, with Raman spectroscopy being particularly useful for identifying symmetric vibrations that may be weak or absent in infrared spectra.

Nitrogen-Hydrogen Vibrational Analysis

In compounds containing secondary amine functionalities, nitrogen-hydrogen stretching vibrations provide important structural information [12] [8]. These vibrations typically appear as medium to strong bands in the region 3500-3300 cm⁻¹, with their exact positions being sensitive to hydrogen bonding interactions and the electronic environment of the nitrogen atom [8].

The influence of the sulfone group on nitrogen-hydrogen vibrational frequencies has been studied extensively through computational methods [8]. The electron-withdrawing nature of the sulfone functionality affects the electron density at nitrogen atoms, leading to characteristic shifts in nitrogen-hydrogen stretching frequencies compared to analogous compounds without the dioxide group.

Time-Dependent Density Functional Theory Calculations of Electronic Absorption Spectra

Electronic Transition Analysis

Time-dependent density functional theory calculations have been employed to predict the electronic absorption spectra of 1,2,5-thiadiazolidine 1,1-dioxide and its derivatives [13] [14] [15]. These calculations provide detailed information about electronic transitions, including transition energies, oscillator strengths, and the orbital character of excited states. The electronic absorption spectrum typically shows absorption bands in the ultraviolet region, with the exact positions depending on substitution patterns and solvent effects [13].

The lowest energy electronic transitions in thiadiazolidine dioxide systems are typically of π→π* character, involving excitation from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [14] [15]. These transitions are often accompanied by charge transfer character, particularly when electron-donating or electron-withdrawing substituents are present on the heterocyclic ring.

Solvatochromic Effects

Time-dependent density functional theory calculations using polarizable continuum models have revealed significant solvatochromic effects in thiadiazolidine dioxide systems [15] [16]. The electronic absorption spectra show sensitivity to solvent polarity, with polar solvents generally causing bathochromic shifts in the absorption maxima. These effects are attributed to differential solvation of the ground and excited states, with the excited states typically being more polar than the ground state.

The computational modeling of solvatochromic effects has been validated through experimental studies in various solvent systems [17]. The agreement between calculated and experimental absorption spectra provides confidence in the theoretical methods used and supports their application to related heterocyclic systems.

Excited State Characterization

Advanced time-dependent density functional theory calculations have provided detailed characterization of excited states in thiadiazolidine dioxide systems [15] [16]. The calculations reveal the nature of electronic transitions, including local excitations within the heterocyclic ring and charge transfer transitions involving substituent groups. Natural transition orbital analysis has been employed to visualize the electronic reorganization upon excitation [15].

The excited state calculations have also provided insight into photophysical properties such as fluorescence emission and non-radiative decay pathways [18]. These studies are particularly relevant for understanding the potential applications of thiadiazolidine derivatives in optoelectronic devices and as fluorescent probes.

Natural Bond Orbital Analysis of Hyperconjugative Interactions

Hyperconjugative Stabilization

Natural bond orbital analysis has revealed significant hyperconjugative interactions in 1,2,5-thiadiazolidine 1,1-dioxide systems [19] [20] [21]. These interactions involve the donation of electron density from occupied bonding orbitals to vacant antibonding orbitals, leading to molecular stabilization. The sulfone functionality plays a crucial role in these interactions due to its electron-withdrawing nature and the availability of sulfur d-orbitals for hyperconjugation [19].

The most significant hyperconjugative interactions involve nitrogen lone pairs donating to σ* orbitals of adjacent carbon-hydrogen and carbon-carbon bonds [20] [21]. These n→σ* interactions are particularly strong in the thiadiazolidine ring system due to the optimal geometric arrangement of the donor and acceptor orbitals. Natural bond orbital analysis quantifies these interactions through second-order perturbation energy estimates, typically ranging from 5-50 kcal/mol depending on the specific orbital interaction [20].

Anomeric and Stereoelectronic Effects

The thiadiazolidine ring system exhibits stereoelectronic effects that are analogous to anomeric effects observed in carbohydrate chemistry [19] [22]. These effects involve preferential orbital interactions that influence conformational preferences and bond lengths within the heterocyclic ring. Natural bond orbital analysis has identified specific n→σ* interactions that contribute to conformational stability [22].

The sulfur-nitrogen bonds in the thiadiazolidine system show evidence of negative hyperconjugation, where electron density is donated from nitrogen lone pairs to sulfur-oxygen σ* orbitals [23]. This interaction is enhanced by the presence of the sulfone functionality and contributes to the overall electronic stabilization of the molecular framework.

Donor-Acceptor Interactions

Natural bond orbital analysis has identified numerous donor-acceptor interactions that contribute to the electronic structure of thiadiazolidine dioxide systems [19] [20]. These interactions include both intramolecular and intermolecular components, with the latter being particularly important in solid-state structures. The analysis reveals that electron donation primarily occurs from nitrogen and oxygen lone pairs to various antibonding orbitals throughout the molecular framework [20].

The strength of donor-acceptor interactions is quantified through second-order perturbation theory analysis within the natural bond orbital framework [24]. This analysis provides energy estimates for individual orbital interactions and allows for the identification of the most important stabilizing interactions within the molecular system. The results have been used to rationalize structural features, bonding patterns, and reactivity trends in thiadiazolidine derivatives [20].

Data Tables

| Spectroscopic Parameter | Value/Range | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (ring CH₂) | 3.6-3.9 ppm | Ring methylene protons | [3] [4] |

| ¹³C NMR (ring carbons) | 50-70 ppm | Ring carbon atoms | [3] [1] |

| ¹⁵N NMR | -50 to -150 ppm | Ring nitrogen atoms | [6] [7] |

| IR ν(SO₂) asym | 1350-1280 cm⁻¹ | Asymmetric SO₂ stretch | [1] [2] [8] |

| IR ν(SO₂) sym | 1170-1100 cm⁻¹ | Symmetric SO₂ stretch | [1] [2] [8] |

| IR ν(C=N) | 1600-1550 cm⁻¹ | Carbon-nitrogen stretch | [1] |

| UV λmax | 250-300 nm | π→π* transitions | [13] [14] |

| Computational Parameter | Method | Basis Set | Application | Reference |

|---|---|---|---|---|

| Geometry optimization | B3LYP | 6-311++G(d,p) | Structural parameters | [13] [8] |

| Vibrational frequencies | B3LYP | 6-31G(d) | IR/Raman assignment | [8] [25] |

| Electronic transitions | TD-DFT | 6-311++G(d,p) | UV-Vis spectra | [15] [16] |

| NBO analysis | B3LYP | 6-311++G(d,p) | Hyperconjugation | [19] [20] |

| Hyperconjugative Interaction | Energy (kcal/mol) | Type | Reference |

|---|---|---|---|

| n(N) → σ*(C-H) | 15-25 | Nitrogen lone pair donation | [20] [21] |

| n(N) → σ*(S-O) | 8-15 | Negative hyperconjugation | [23] |

| n(O) → σ*(C-N) | 5-12 | Oxygen lone pair donation | [20] |

| π(C=N) → σ*(S-O) | 10-20 | Ring-sulfone interaction | [20] |